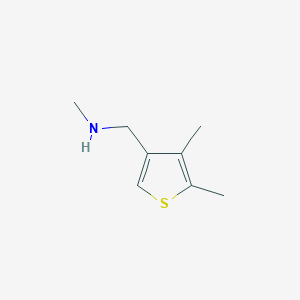

1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine

Description

1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine is a secondary amine characterized by a thiophene ring substituted with methyl groups at the 4- and 5-positions and an N-methylmethanamine side chain at the 3-position. Secondary amines like this are often utilized in drug design due to their ability to form stable salts and modulate pharmacokinetic properties such as solubility and bioavailability .

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

1-(4,5-dimethylthiophen-3-yl)-N-methylmethanamine |

InChI |

InChI=1S/C8H13NS/c1-6-7(2)10-5-8(6)4-9-3/h5,9H,4H2,1-3H3 |

InChI Key |

KBSCTTDGMIKSHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1CNC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 1-

Biological Activity

1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine is a compound that belongs to the thiophene family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Biological Activity Overview

Thiophene derivatives, including 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor effects. The structural features of these compounds significantly influence their pharmacological properties.

Key Biological Activities

- Antimicrobial Activity : Thiophene derivatives have shown efficacy against various microbial strains. For instance, compounds derived from thiophene have been tested against Bacillus subtilis, Escherichia coli, and Candida albicans using the cup-plate agar diffusion method .

- Anti-inflammatory Activity : Certain thiophene compounds inhibit enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways. For example, one study reported an IC50 of 29.2 µM for a related thiophene derivative .

- Antitumor Activity : Several studies indicate that thiophene derivatives can induce cytotoxic effects in cancer cell lines. In vitro evaluations have demonstrated that various synthesized thiophenes exhibit significant antiproliferative effects on cancer cells .

The mechanisms by which 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many thiophene derivatives act as enzyme inhibitors. For example, they can inhibit tyrosinase activity, which is involved in melanin production and may have implications in treating hyperpigmentation disorders .

- Cell Signaling Modulation : Some compounds modulate signaling pathways associated with inflammation and cell proliferation. This modulation can affect the expression of pro-inflammatory cytokines like TNF-α and IL-8 .

- Cytotoxic Effects : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

Several studies highlight the biological activities of thiophene derivatives:

Study 1: Antimicrobial Efficacy

A series of thiophene derivatives were screened for their antibacterial activity against E. coli and P. aeruginosa. The results indicated that specific compounds exhibited significant antibacterial properties, suggesting their potential use in developing new antimicrobial agents .

Study 2: Anti-inflammatory Properties

In vivo studies using a guinea pig asthma model demonstrated that certain thiophene-based compounds could significantly reduce inflammation markers when administered at therapeutic doses. These findings support the potential use of thiophenes in treating respiratory conditions .

Study 3: Antitumor Activity

A recent investigation into the cytotoxicity of newly synthesized thiophene derivatives revealed that some exhibited potent effects against human lung cancer cell lines (A549). The study utilized the SulfoRhodamine-B assay to quantify cell viability post-treatment with varying concentrations of the compounds .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Chemical Reactions Analysis

Thiol Addition and Cyclization Pathways

The compound’s thiophene core facilitates reactions involving sulfur-mediated cyclization. A primary synthesis route involves thiol addition to pre-functionalized intermediates, as evidenced by its synthesis from 4,5-dimethylthiophene derivatives via amine alkylation. Key observations include:

Table 1: Thiol Addition Conditions and Outcomes

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| Thiol + Alkylating Agent | Room temperature, EtOH | Functionalized thiophene-amine | ~70–85% |

| NaH/EtOH | Reflux, 2–4 h | Cyclized dihydrothiophene | 38–40% |

This method aligns with protocols for synthesizing structurally similar dihydrothiophenes .

Mannich Reactions and Heterocyclization

The secondary amine group participates in Mannich-type reactions , forming fused heterocycles. For example, treatment with formaldehyde (HCHO) and primary amines under non-catalyzed conditions yields thieno[2,3-d]pyrimidine derivatives :

Reaction Scheme

-

Mannich Base Formation :

-

Cyclization :

Intramolecular attack of the imine on the thiophene ring, followed by aromatization.

Table 2: Mannich Reaction Parameters

| Amine | Solvent | Temperature | Product (Thienopyrimidine) | Yield |

|---|---|---|---|---|

| Methylamine | EtOH/DMF | Reflux | 6-Methyl derivative | 61% |

| Phenethylamine | DMF | 100°C | Aryl-substituted analog | 51–63% |

These results mirror methodologies applied to 2-amino-dihydrothiophenes .

Acylation and Amide Formation

The N-methylmethanamine moiety undergoes acylation with acyl chlorides, producing stable amides. A representative protocol involves:

Procedure :

-

React 1-(4,5-dimethylthiophen-3-yl)-N-methylmethanamine with nicotinoyl chloride in EtOH under basic conditions (KOH).

Key Data :

-

IR :

-

H NMR : Singlet at

(N–CH

)

Electrophilic Aromatic Substitution

The electron-rich thiophene ring supports electrophilic substitution at positions activated by methyl groups. Computational studies suggest preferential reactivity at C-2 due to steric and electronic effects :

Table 3: Electrophilic Substitution Reactions

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| HNO | |||

| /H | |||

| SO | |||

| 0–5°C, 1 h | C-2 | Nitro-substituted derivative | |

| Br | |||

| /FeBr |

text| CH$$_2$$

Cl

, rt | C-2/C-5 | Dibrominated analog |

Oxidation and Functional Group Interconversion

Comparison with Similar Compounds

Structural Differences :

Practical Implications :

- The 2,5-dimethyl isomer is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy .

- The target compound’s 4,5-substitution may offer improved synthetic accessibility or metabolic stability, though direct evidence is lacking.

Chlorinated Tetracyclic Amines ()

Structural Comparison :

- Compounds such as 1-(4,5-dichloro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine (5) and its isomers are tetracyclic chlorinated amines with antidepressant activity in mice.

- Unlike these tetracyclic systems, 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine features a monocyclic thiophene core, which simplifies the structure and may reduce synthetic complexity.

Pharmacological Context :

- The tetracyclic compounds act as homologs of maprotiline, a norepinephrine reuptake inhibitor.

Comparative Data Table

Key Research Findings and Implications

- Synthetic Accessibility : The thiophene-based structure of the target compound may enable simpler synthesis compared to tetracyclic analogs requiring cycloaddition (e.g., ’s [4 + 2] reaction with acrolein) .

- Pharmacological Potential: While the chlorinated tetracyclic amines exhibit antidepressant effects, the thiophene derivative’s smaller structure could optimize blood-brain barrier penetration or reduce off-target interactions.

- Stability and Commercial Viability : The discontinuation of the 2,5-dimethyl isomer highlights the importance of substituent positioning in commercial viability, possibly due to stability or efficacy issues resolved in the 4,5-isomer .

Q & A

Q. What are the recommended synthetic routes for 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous N-methylmethanamine derivatives are synthesized by reacting a halogenated precursor (e.g., 4,5-dimethylthiophen-3-ylmethyl chloride) with methylamine in ethanol under reflux (2–4 hours, 56–75% yield) . Optimization involves controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of precursor to methylamine). Post-reaction purification via vacuum distillation and NaHCO₃ washes removes excess reagents, but column chromatography may improve purity for sensitive applications.

Q. How can the structural identity of 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine be validated?

Methodological Answer: Use a combination of:

- NMR : Compare experimental - and -NMR spectra with computational predictions (e.g., DFT calculations). Key signals include methyl groups at δ ~2.3 ppm (thiophene-CH₃) and δ ~2.5 ppm (N-CH₃) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ expected at m/z ~196) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures using SHELXL for small-molecule refinement, focusing on bond angles and torsional strain in the thiophene-amine linkage .

Q. What analytical techniques are critical for assessing purity, and how are discrepancies resolved?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Discrepancies between HPLC and NMR purity (e.g., due to non-UV-active impurities) require orthogonal methods like GC-MS or ion chromatography .

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (±0.3% tolerance). Deviations suggest residual solvents or byproducts.

Advanced Research Questions

Q. How does the electronic environment of the thiophene ring influence the compound’s stability under varying pH conditions?

Methodological Answer: The electron-donating methyl groups on the thiophene ring enhance aromatic stability but may increase susceptibility to oxidation. To assess stability:

- Conduct accelerated degradation studies (40°C, 75% RH, pH 1–13) with LC-MS monitoring.

- Compare degradation products (e.g., sulfoxide or ring-opened species) to computational predictions using software like Gaussian .

- For acid-sensitive applications (e.g., drug delivery), consider buffering formulations or substituent modifications (e.g., fluorination) to mitigate hydrolysis .

Q. What strategies are effective in resolving contradictions between computational and experimental binding affinity data for this compound?

Methodological Answer: If molecular docking predicts strong binding (e.g., to a receptor) but experimental assays show weak activity:

- Re-evaluate protonation states : The amine group’s pKa (~10.5) may alter binding in physiological vs. computational (neutral) conditions. Use pH-adjusted docking simulations .

- Assess conformational flexibility : MD simulations (e.g., AMBER) can identify dominant conformers not captured in static docking.

- Validate assay conditions : Ensure competitive ligands (e.g., ATP in kinase assays) or redox-active cofactors do not interfere .

Q. How can crystallographic data improve the design of derivatives with enhanced pharmacological activity?

Methodological Answer:

- Use SHELXD/SHELXE to solve crystal structures and identify key interactions (e.g., hydrogen bonds between the amine and target residues) .

- Overlay structures with target proteins (e.g., GPCRs) using PyMOL to guide substitutions. For example, adding sulfonyl groups (as in related pyrrole-sulfonamide derivatives) may improve binding affinity .

- Analyze thermal displacement parameters (B-factors) to prioritize rigid regions for functionalization .

Q. What role does this compound play in coordination chemistry, and how can its ligand properties be optimized?

Methodological Answer: The amine and thiophene groups act as Lewis bases for metal coordination (e.g., with transition metals like Cu²⁺ or Pd²⁺). To optimize:

- Synthesize metal complexes and characterize via UV-vis (d-d transitions) and EPR (for paramagnetic species).

- Compare stability constants (log K) with analogues (e.g., pyridine-based ligands) to assess donor strength .

- Modify substituents (e.g., electron-withdrawing groups on thiophene) to tune redox potentials for catalytic applications .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Methodological Answer:

- Standardize solvents : Solubility in DMSO vs. water can vary widely. Use USP/Ph. Eur. buffer systems for consistency .

- Control polymorphism : Crystalline vs. amorphous forms (e.g., fumarate salts in ) have distinct solubilities. Characterize solid-state forms via PXRD .

- Validate with multiple methods : Compare shake-flask, nephelometry, and computational (LogP) data to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.